molecular formula C10H15N5O B1506710 (R)-5-amino-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile

(R)-5-amino-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B1506710
M. Wt: 221.26 g/mol
InChI Key: MXUAOXRNMZJHNQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-amino-3-((1-(dimethylamino)propan-2-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

5-amino-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

InChI

InChI=1S/C10H15N5O/c1-7(6-15(2)3)16-10-8(4-11)13-5-9(12)14-10/h5,7H,6H2,1-3H3,(H2,12,14)/t7-/m1/s1

InChI Key

MXUAOXRNMZJHNQ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)N

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Dimethylamino)propan-2-ol (187 mg, 1.81 mmol) was added to a stirred suspension of sodium hydride (123 mg, 60% in mineral oil, 1.81 mmol) in 1,4-dioxane. After 30 minutes, 5-amino-3-chloropyrazine-2-carbonitrile (140 mg, 0.906 mmol) was added. The vial was capped and the reaction mixture was heated to 100° C. overnight. The reaction mixture was concentrated, diluted with methanol and adsorbed onto an SPE (TsOH) cartridge (pre-conditioned with methanol). The cartridge was rinsed with methanol and the product was eluted with 2 M NH3 in methanol. The basic fractions were concentrated to give the title compound as an orange oil which was used without further purification (79.2 mg, 0.358 mmol, 40%). LC-MS (1) Rt=1.33 m/z (ESI+) 222 (MH+).
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
title compound

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